(R)-mandelonitrile

Enzyme Kinetics Chiral Discrimination Biocatalysis

Researchers requiring enantiopure (R)-mandelonitrile face compromised reaction rates and ee when racemic mixtures introduce inhibitory (S)-enantiomer contamination. (R)-Mandelonitrile (CAS 10020-96-9) is the naturally occurring enantiomer with defined stereochemistry, eliminating this performance gap. • Preferred substrate for (R)-selective nitrilases; achieves up to 98.4% ee in (R)-(-)-mandelic acid synthesis • Benchmark for (R)-HNL evaluation with [α]²⁰/D +42° (c=1, CHCl₃); stable 12+ h at pH 2.0-3.5 for validated chiral HPLC calibration Supplied with batch-specific COA. Hazardous (UN3439, Class 6.1); global shipping available.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 10020-96-9
Cat. No. B110909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-mandelonitrile
CAS10020-96-9
Synonyms2,3-Dihydro-6,7-dimethoxy-1H-inden-1-one;  6,7-Dimethoxy-1-indanone
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)O
InChIInChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
InChIKeyNNICRUQPODTGRU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Mandelonitrile: Chiral Cyanohydrin Building Block


(R)-Mandelonitrile (CAS 10020-96-9) is the (R)-enantiomer of mandelonitrile, a chiral cyanohydrin compound with the molecular formula C₈H₇NO and molecular weight 133.15 g/mol. This compound is a key intermediate in the preparation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols . As an enantiomerically pure compound, it is extensively utilized in organic chemistry and catalysis research, particularly as a precursor for chiral intermediates . The compound is the naturally occurring enantiomer found in seeds of fruits in the Rosaceae family, such as almonds, apricots, and plums, where it participates in cyanogenic glycoside biosynthesis [1]. Its specific chiral configuration is essential for its role in asymmetric synthesis and enzyme-catalyzed transformations [2].

Why (R)-Mandelonitrile Cannot Be Substituted


The enantiomers of mandelonitrile, (R)- and (S)-, possess identical physical properties but exhibit fundamentally different interactions with chiral environments, including enzymes and biological systems. (R)-Mandelonitrile is the naturally occurring enantiomer and serves as the specific substrate for key enzymes such as (R)-hydroxynitrile lyases (HNLs) and (R)-selective nitrilases, which recognize and process only the (R)-form with high fidelity [1]. Substituting with the racemic mixture (R,S)-mandelonitrile introduces the (S)-enantiomer, which can act as a competitive inhibitor, reducing reaction rates and enantiomeric purity in downstream products. In biocatalytic applications, the use of (R)-mandelonitrile is essential to achieve high enantiomeric excess (ee) and avoid the formation of unwanted byproducts, which can compromise the efficacy and safety of pharmaceutical intermediates [2]. Furthermore, the (R)-enantiomer is the native component in cyanogenic glycoside pathways, making it indispensable for authentic mechanistic studies and biomarker research [3]. Therefore, generic substitution with racemic or opposite enantiomer forms is not scientifically valid and can lead to significantly reduced performance and purity in critical applications.

(R)-Mandelonitrile vs. (S)-Enantiomer: Quantitative Comparison


R-Selective Hydroxynitrile Lyase Affinity

In a direct comparison using a mutant hydroxynitrile lyase (H103C) at pH 4.23 and 25°C, (R)-mandelonitrile exhibited a lower Michaelis constant (Km) than its (S)-counterpart, indicating higher binding affinity [1].

Enzyme Kinetics Chiral Discrimination Biocatalysis

Nitrilase Enantioselectivity

A nitrilase from Burkholderia cenocepacia J2315 hydrolyzes racemic mandelonitrile to (R)-(-)-mandelic acid with an enantiomeric excess (ee) of 98.4%, significantly higher than the 52.7% ee achieved by the S-selective nitrilase PpL19 from Pseudomonas psychrotolerans when acting on the same racemic substrate [1][2].

Enantioselectivity Biocatalysis Chiral Resolution

Whole-Cell Biocatalysis Product Purity

Whole-cell biocatalysis using Escherichia coli expressing a millipede-derived HNL produced (R)-mandelonitrile with 97.6% enantiomeric excess without the use of organic solvents, representing a highly selective and environmentally friendly process [1]. This exceeds the 52.7% ee reported for an S-selective nitrilase acting on the same racemic substrate [2].

Whole-Cell Biocatalysis Green Chemistry Enantiomeric Excess

Stability in Acidic Media

Mandelonitrile demonstrates greater stability in acidic environments, with standard solutions prepared in phosphoric acid at pH 2.0–3.5 or acetonitrile containing 1.0% glacial acetic acid remaining stable for 12 hours [1]. In contrast, solutions in methanol, 95% ethanol, or water are labile, highlighting the critical importance of solvent selection for reliable analytical and preparative work with (R)-mandelonitrile.

Stability Solvent Compatibility Process Optimization

Optimal Applications of (R)-Mandelonitrile


Enzymatic Synthesis of (R)-Mandelic Acid

(R)-Mandelonitrile is the preferred substrate for nitrilase-catalyzed hydrolysis to produce (R)-(-)-mandelic acid, a valuable chiral building block for pharmaceuticals and agrochemicals. The high enantioselectivity of R-specific nitrilases, such as that from Burkholderia cenocepacia J2315, which achieves 98.4% ee, makes (R)-mandelonitrile an optimal starting material for obtaining optically pure mandelic acid derivatives without unwanted byproducts [1].

Chiral Cyanohydrin Biocatalysis

In the asymmetric synthesis of cyanohydrins, (R)-mandelonitrile serves as a benchmark substrate for evaluating the performance of (R)-selective hydroxynitrile lyases (HNLs). The kinetic parameters determined for (R)-mandelonitrile synthesis, including the lower Km compared to the (S)-enantiomer, enable precise optimization of biocatalytic processes for producing a wide range of optically active α-hydroxy nitriles [2].

Chiral Purity Analytical Standard

Given its defined specific rotation ([α]²⁰/D +42°, c = 1 in chloroform) and the importance of solvent stability, (R)-mandelonitrile is an essential analytical reference standard for calibrating chiral HPLC methods and verifying enantiomeric purity in pharmaceutical preparations. Its stability in acidic media (pH 2.0–3.5) for up to 12 hours supports its use in validated analytical protocols [3].

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